Field: This application falls under the field of Oncology .
Methods of Application: Patients with refractory solid tumors were allocated to dose-escalating cohorts and received oral Serdemetan once daily in 21-day cycles to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT). Plasma was collected for pharmacokinetic analyses .
Results: The MTD of Serdemetan was determined to be 350 mg once daily. During this study, grade 3 QTc prolongation was the most common DLT and nausea (66.2%) was the most frequent treatment-emergent adverse event .
Field: This application falls under the field of Glycolysis Research .
Summary of the Application: Serdemetan has been found to antagonize the Mdm2-HIF1α Axis leading to decreased levels of glycolytic enzymes .
Results: The results showed that Serdemetan treatment resulted in a decrease in HIF1α levels. HIF1α downstream targets, VEGF and the glycolytic enzymes (enolase, phosphoglycerate kinase1/2, and glucose transporter 1), were all decreased in response to Serdemetan .
Field: This application falls under the field of Hematology .
Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 .
Field: This application falls under the field of Mantle Cell Lymphoma (MCL) Research .
Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of mantle cell lymphoma (MCL) .
Field: This application falls under the field of Multiple Myeloma (MM) Research .
Summary of the Application: Serdemetan has been reported to inhibit the function of the E3 ligase human double minute 2 in models of multiple myeloma (MM) .
Field: This application falls under the field of Leukemia Cells Research .
Summary of the Application: Serdemetan, a tryptamine derivative, can synergize with DNA damaging compounds and elicit a p53 apoptotic response in leukemia cells .
Serdemetan, also known as JNJ-26854165, is a novel tryptamine derivative that has garnered attention for its potential as an anticancer agent. Initially identified for its ability to induce the expression of the tumor suppressor protein p53, serdemetan has demonstrated significant activity against various cancer cell lines, both with wild-type and mutant p53. Its mechanism of action is believed to involve the induction of S-phase arrest and apoptosis in tumor cells, making it a candidate for cancer therapy, particularly in cases where traditional treatments may be ineffective .
Serdemetan's primary mechanism of action involves inhibiting the HDM2 protein []. HDM2 functions as a negative regulator of p53, a tumor suppressor protein. Normally, p53 identifies and eliminates damaged cells. However, in many cancers, HDM2 overexpression leads to p53 degradation, allowing cancer cells to survive [].
Serdemetan binds to the pocket on HDM2 that interacts with p53. This binding prevents HDM2 from tagging p53 for degradation, allowing p53 levels to rise and resume its tumor-suppressive functions []. This can lead to cell cycle arrest or apoptosis (programmed cell death) in cancer cells [].
A phase I clinical trial (reference 1) investigated Serdemetan's safety and efficacy in patients with advanced solid tumors. The study showed that Serdemetan was well-tolerated, and some patients experienced tumor shrinkage. Additionally, the study observed increased levels of p53 in tumor tissues, supporting Serdemetan's mechanism of action [].
These reactions highlight the compound's chemical versatility and potential for further development in medicinal chemistry.
The biological activity of serdemetan has been extensively studied, revealing its capacity to inhibit cell proliferation in both wild-type and mutant p53 cell lines with IC50 values ranging from 0.25 to 3 μM/l. This inhibition is dose-dependent, indicating that higher concentrations of serdemetan correspond to greater antiproliferative effects . Additionally, serdemetan has been shown to induce apoptosis through various pathways, including the modulation of cholesterol transport mechanisms and interference with the Mdm2-HIF1α axis in glioblastoma cells .
The synthesis of serdemetan involves multiple steps that typically include:
These methods are crucial for producing serdemetan in sufficient quantities for research and potential clinical applications.
Serdemetan is primarily being investigated for its applications in oncology. Its ability to activate p53 makes it a promising candidate for treating cancers that are resistant to conventional therapies. Specifically, it has shown efficacy in preclinical models of solid tumors and hematological malignancies such as mantle cell lymphoma and multiple myeloma . Ongoing clinical trials aim to establish its safety profile and therapeutic potential in human subjects.
Recent studies have explored the interactions of serdemetan with various cellular pathways. Notably, it has been found to antagonize the Mdm2-HIF1α axis, which plays a critical role in cellular responses to hypoxia and tumor survival . Additionally, serdemetan's effects on cholesterol transport suggest it may influence lipid metabolism within cancer cells, providing a novel mechanism by which it exerts its anticancer effects .
Several compounds share structural or functional similarities with serdemetan. Here are a few notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Nutlin-3 | Mdm2 antagonist | Specifically targets Mdm2 to stabilize p53 |
RITA | Reactivation of p53 | Binds directly to p53, promoting its activity |
MI-77301 | Inhibits Mdm2-p53 interaction | Selectively inhibits Mdm2 without affecting other pathways |
JNJ-26854165 (Serdemetan) | Induces p53 expression | Unique for inducing apoptosis independent of p53 status |
Serdemetan's uniqueness lies in its ability to induce apoptosis through mechanisms that do not solely rely on p53 functionality, making it a versatile agent in cancer therapy .
Serdemetan’s structure consists of a benzene-1,4-diamine core substituted with two distinct moieties:
The indole moiety contributes aromaticity and potential π-π interactions, while the pyridine ring enhances solubility and binding affinity. The ethyl linker between the indole and benzene core facilitates conformational flexibility, critical for target engagement.
While detailed synthetic protocols remain proprietary, serdemetan is synthesized through multi-step organic reactions involving:
Commercial production is managed by specialized chemical suppliers (e.g., MedChemExpress, Selleck Chemicals), with purity exceeding 98% in research-grade batches.
Serdemetan functions as a HDM2 ubiquitin ligase antagonist, disrupting the HDM2-p53 interaction to restore p53-mediated tumor suppression.
Target | Binding Site | Functional Impact | Source |
---|---|---|---|
HDM2 | RING domain | Blocks HDM2’s E3 ligase activity, preventing p53 ubiquitination and degradation |
Serdemetan induces p53-responsive genes, including:
Serdemetan has demonstrated efficacy across diverse tumor models, with clinical trials advancing to Phase I.
Serdemetan enhances the efficacy of cytarabine (Ara-C) and doxorubicin in acute myeloid leukemia (AML) models, with synergistic IC₅₀ reductions observed in OCI-AML-3 cells.
Model | Dose/Regimen | Outcome | Source |
---|---|---|---|
H460 xenografts | 20 mg/kg/day × 5 days | Significant EFS prolongation | |
A549 xenografts | 20 mg/kg/day × 5 days | Tumor growth inhibition |
Serdemetan exhibits favorable pharmacokinetics, enabling oral dosing with predictable exposure.
Parameter | Value (300 mg) | Notes | Source |
---|---|---|---|
Cₘₐₓ | 2,330 ng/mL | Rapid absorption (Tₘₐₓ ~2 hours) | |
AUC₀–₂₄ | 43.0 µg·h/mL | Dose-proportional kinetics | |
Protein Binding | Not reported | Likely moderate (polar surface area: 52.74 Ų) |
Process | Enzymes Involved | Metabolites | Source |
---|---|---|---|
Oxidation | CYP3A4, CYP2C9, CYP2D6 | Hydroxylated derivatives | |
Excretion | Hepatic > Renal | Unidentified primary route |
Serdemetan possesses a molecular formula of C21H20N4 with a molecular weight of 328.41 g/mol [1]. The compound exhibits an exact mass of 328.16879665 Da and a monoisotopic mass of 328.16879665 Da [1]. The compound is registered under CAS number 881202-45-5 [1].
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for Serdemetan is 1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine [1]. This nomenclature accurately reflects the compound's structural architecture, which consists of an indole ring system connected through an ethyl linker to a benzene ring that is further substituted with a pyridine moiety.
The canonical SMILES representation of Serdemetan is C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 [1]. This notation provides a linear encoding of the molecular structure, capturing the connectivity and arrangement of atoms within the molecule.
The compound's InChI identifier is InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) [1], with the corresponding InChIKey being CEGSUKYESLWKJP-UHFFFAOYSA-N [1].
Serdemetan is classified as an achiral compound with no optical activity [2]. The molecule contains zero defined atom stereocenters and zero undefined atom stereocenters [1]. Additionally, the compound has zero defined bond stereocenters and zero undefined bond stereocenters [1], indicating the absence of geometric isomerism. The compound has zero E/Z centers [2], further confirming its lack of stereoisomeric complexity.
The structural analysis reveals that Serdemetan contains three hydrogen bond donor sites and three hydrogen bond acceptor sites [1]. This balanced donor-acceptor ratio contributes to the compound's potential for intermolecular interactions and influences its solubility characteristics in various solvents.
Serdemetan exhibits six rotatable bonds [1], indicating moderate conformational flexibility. This rotational freedom allows the molecule to adopt multiple conformations, which may be relevant for its interactions with biological targets and its overall pharmacological profile.
The topological polar surface area of Serdemetan is 52.7 Ų [1], which is a crucial parameter for predicting membrane permeability and bioavailability. The compound contains 25 heavy atoms [1], contributing to its overall molecular size and complexity. The formal charge of the molecule is zero [1], indicating that it exists as a neutral species under normal conditions.
The complexity score for Serdemetan is 387 [1], as calculated by the Cactvs algorithm. This parameter provides a quantitative measure of the structural complexity of the molecule, taking into account factors such as the number of rings, heteroatoms, and branching patterns.
Serdemetan exists as a solid at room temperature, specifically appearing as a crystalline solid powder [3]. The compound exhibits a characteristic light brown to brown coloration [4]. These physical characteristics are consistent with the compound's molecular structure and intermolecular interactions.
The melting point and boiling point of Serdemetan have been reported as undetermined in available safety data sheets [5]. The compound is classified as non-flammable with a flash point designation of "not applicable" [5]. These thermal properties reflect the compound's stability under normal storage and handling conditions.
The density of Serdemetan is reported as 1.274 g/cm³ [6], indicating that the compound is denser than water. The compound exhibits varying solubility characteristics depending on the solvent system used.
In dimethyl sulfoxide (DMSO), Serdemetan demonstrates good solubility with reported values ranging from 20 to 66 mg/mL [7] [8], corresponding to molar concentrations of 60.90 to 200.96 mM [7] [8]. The compound shows limited solubility in ethanol, with values ranging from 1 to 2 mg/mL [7] [8], equivalent to 3.04 to 6.09 mM [7] [8]. In dimethylformamide (DMF), Serdemetan exhibits a solubility of 25 mg/mL [8], corresponding to 76.12 mM [8]. The compound is essentially insoluble in water, with solubility values less than 1 mg/mL [7] [8].
The XLogP3 value for Serdemetan is 4.6 [1], indicating that the compound possesses significant lipophilic character. This parameter is crucial for understanding the compound's partition behavior between aqueous and lipid phases, which influences its pharmacokinetic properties.
The compound consists of one covalently-bonded unit [1], confirming its existence as a single molecular entity without ionic or coordination components. The molecule contains zero isotope atoms [1], indicating that it is composed entirely of the most abundant isotopes of carbon, hydrogen, and nitrogen.
Mass spectrometry-based collision cross section (CCS) predictions have been calculated for various adduct forms of Serdemetan [9]. The [M+H]+ adduct (m/z 329.17608) exhibits a predicted CCS of 173.7 Ų [9]. The [M+Na]+ adduct (m/z 351.15802) shows a predicted CCS of 180.6 Ų [9]. The [M-H]- adduct (m/z 327.16152) demonstrates a predicted CCS of 180.5 Ų [9]. These values provide important analytical parameters for mass spectrometry-based identification and quantification of the compound.